Cas no 97315-40-7 (ethyl 2-4-(2-chloroethoxy)phenoxyacetate)

ethyl 2-4-(2-chloroethoxy)phenoxyacetate 化学的及び物理的性質
名前と識別子
-
- Acetic acid, 2-[4-(2-chloroethoxy)phenoxy]-, ethyl ester
- ethyl 2-4-(2-chloroethoxy)phenoxyacetate
-
- MDL: MFCD20731151
- インチ: 1S/C12H15ClO4/c1-2-15-12(14)9-17-11-5-3-10(4-6-11)16-8-7-13/h3-6H,2,7-9H2,1H3
- InChIKey: AMARAODMGYIPDK-UHFFFAOYSA-N
- ほほえんだ: C(OCC)(=O)COC1=CC=C(OCCCl)C=C1
計算された属性
- せいみつぶんしりょう: 258.0658866g/mol
- どういたいしつりょう: 258.0658866g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 17
- 回転可能化学結合数: 8
- 複雑さ: 215
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 44.8Ų
- 疎水性パラメータ計算基準値(XlogP): 2.7
ethyl 2-4-(2-chloroethoxy)phenoxyacetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-95246-10.0g |
ethyl 2-[4-(2-chloroethoxy)phenoxy]acetate |
97315-40-7 | 95% | 10.0g |
$3315.0 | 2024-05-21 | |
Chemenu | CM482710-1g |
ethyl 2-[4-(2-chloroethoxy)phenoxy]acetate |
97315-40-7 | 95%+ | 1g |
$844 | 2023-03-10 | |
Enamine | EN300-95246-0.1g |
ethyl 2-[4-(2-chloroethoxy)phenoxy]acetate |
97315-40-7 | 95% | 0.1g |
$268.0 | 2024-05-21 | |
Enamine | EN300-95246-5.0g |
ethyl 2-[4-(2-chloroethoxy)phenoxy]acetate |
97315-40-7 | 95% | 5.0g |
$2235.0 | 2024-05-21 | |
Enamine | EN300-95246-0.5g |
ethyl 2-[4-(2-chloroethoxy)phenoxy]acetate |
97315-40-7 | 95% | 0.5g |
$601.0 | 2024-05-21 | |
Enamine | EN300-95246-2.5g |
ethyl 2-[4-(2-chloroethoxy)phenoxy]acetate |
97315-40-7 | 95% | 2.5g |
$1509.0 | 2024-05-21 | |
Aaron | AR019TLB-1g |
ethyl 2-[4-(2-chloroethoxy)phenoxy]acetate |
97315-40-7 | 95% | 1g |
$1084.00 | 2025-02-10 | |
1PlusChem | 1P019TCZ-100mg |
ethyl 2-[4-(2-chloroethoxy)phenoxy]acetate |
97315-40-7 | 95% | 100mg |
$333.00 | 2025-03-03 | |
1PlusChem | 1P019TCZ-500mg |
ethyl 2-[4-(2-chloroethoxy)phenoxy]acetate |
97315-40-7 | 95% | 500mg |
$703.00 | 2025-03-03 | |
Aaron | AR019TLB-500mg |
ethyl 2-[4-(2-chloroethoxy)phenoxy]acetate |
97315-40-7 | 95% | 500mg |
$852.00 | 2025-02-10 |
ethyl 2-4-(2-chloroethoxy)phenoxyacetate 関連文献
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Wei Chen Nanoscale, 2015,7, 6957-6990
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Xiaoze Bao,Jinhui Ren,Yang Yang,Xinyi Ye,Baomin Wang,Hong Wang Org. Biomol. Chem., 2020,18, 7977-7986
-
Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
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Serena Gargiulo,Diederik J. Opperman,Ulf Hanefeld,Isabel W. C. E. Arends,Frank Hollmann Chem. Commun., 2012,48, 6630-6632
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Y. Maximilian Klein,Edwin C. Constable,Catherine E. Housecroft,Alessandro Prescimone CrystEngComm, 2015,17, 2070-2073
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George K. Tsikalas,Penelope Lazarou,Emmanuel Klontzas,Spiros A. Pergantis,Ioannis Spanopoulos,Pantelis N. Trikalitis,George E. Froudakis,Haralambos E. Katerinopoulos RSC Adv., 2014,4, 693-696
-
Atanu Panja,Kumaresh Ghosh New J. Chem., 2019,43, 5139-5149
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Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290
-
Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285
-
Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
ethyl 2-4-(2-chloroethoxy)phenoxyacetateに関する追加情報
Ethyl 2-4-(2-Chloroethoxy)phenoxyacetate (CAS No. 97315-40-7): An Overview of Its Properties, Applications, and Recent Research
Ethyl 2-4-(2-chloroethoxy)phenoxyacetate (CAS No. 97315-40-7) is a versatile compound with a wide range of applications in the fields of chemistry, biology, and pharmaceuticals. This compound is characterized by its unique molecular structure, which includes a phenoxyacetate moiety and a chloroethoxy substituent. The combination of these functional groups imparts specific chemical and biological properties that make it valuable for various research and industrial purposes.
The molecular formula of ethyl 2-4-(2-chloroethoxy)phenoxyacetate is C13H15ClO4, and its molecular weight is approximately 268.70 g/mol. The compound is typically a colorless to pale yellow liquid with a characteristic odor. It is soluble in common organic solvents such as ethanol, acetone, and dichloromethane but has limited solubility in water.
In terms of chemical stability, ethyl 2-4-(2-chloroethoxy)phenoxyacetate is relatively stable under normal conditions but can undergo hydrolysis in the presence of strong acids or bases. This property is important to consider when designing synthetic routes or formulating products that contain this compound.
The synthesis of ethyl 2-4-(2-chloroethoxy)phenoxyacetate can be achieved through several methods. One common approach involves the reaction of 4-(2-chloroethoxy)phenol with ethyl bromoacetate in the presence of a base such as potassium carbonate. This reaction typically proceeds via an SN2 mechanism, resulting in the formation of the desired product with high yield and purity.
In the biological context, ethyl 2-4-(2-chloroethoxy)phenoxyacetate has been studied for its potential applications in drug discovery and development. Recent research has focused on its antimicrobial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. Studies have shown that this compound exhibits significant inhibitory effects on bacterial growth, making it a promising lead for the development of new antimicrobial agents.
Beyond its antimicrobial activity, ethyl 2-4-(2-chloroethoxy)phenoxyacetate has also been investigated for its anti-inflammatory properties. In vitro studies have demonstrated that it can effectively reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). These findings suggest that the compound may have therapeutic potential in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
In addition to its biological activities, ethyl 2-4-(2-chloroethoxy)phenoxyacetate has found applications in agrochemicals. It has been used as an intermediate in the synthesis of herbicides and fungicides due to its ability to enhance the efficacy of these compounds while reducing their environmental impact. For example, it can be used to modify the solubility and stability of active ingredients, thereby improving their performance in agricultural formulations.
The environmental impact of ethyl 2-4-(2-chloroethoxy)phenoxyacetate is another important consideration. While it is generally considered to have low toxicity to non-target organisms, it is important to handle and dispose of this compound responsibly to minimize any potential environmental risks. Studies have shown that it degrades rapidly in soil and water under natural conditions, which helps to mitigate its long-term environmental impact.
In conclusion, ethyl 2-4-(2-chloroethoxy)phenoxyacetate (CAS No. 97315-40-7) is a multifaceted compound with a broad range of applications in chemistry, biology, and pharmaceuticals. Its unique chemical structure and biological properties make it a valuable tool for researchers and industry professionals alike. Ongoing research continues to uncover new uses and potential benefits of this compound, further solidifying its importance in various scientific fields.
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